

Pharmacological Profile and Receptor Binding

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Compound Focus: 4-acetoxy EPT

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4-AcO-EPT (4-Acetoxy-N-ethyl-N-propyltryptamine) is a synthetic tryptamine. Its proposed mechanism of action is as a **prodrug for 4-HO-EPT** (4-Hydroxy-N-ethyl-N-propyltryptamine), which is the active metabolite that acts as an agonist at serotonin receptors, particularly the 5-HT_{2A} receptor [1] [2].

The table below summarizes the receptor binding affinity (K_i in nM) and functional activity data for 4-AcO-EPT and key comparators from competitive binding and calcium mobilization assays. A lower K_i value indicates higher binding affinity [1] [2].

Table 1: Receptor Binding and Functional Profile

Target	4-AcO-EPT (K_i , nM)	Psilocin (4-HO-DMT) (K_i , nM)	4-AcO-DMT (K_i , nM)
5-HT _{1A}	Not specified	49–567	>50% inhibition at 10 μ M [1]
5-HT _{2A}	Not specified	6.0–340	>50% inhibition at 10 μ M [1]
5-HT _{2B}	Not specified	4.6–410	>50% inhibition at 10 μ M [1]
5-HT _{2C}	Not specified	10–141	>50% inhibition at 10 μ M [1]

Target	4-AcO-EPT (Ki, nM)	Psilocin (4-HO-DMT) (Ki, nM)	4-AcO-DMT (Ki, nM)
5-HT2A (EC50, Ca2+)	891 (Human) [2]	49 (Human) [2]	483 (Human) [2]
5-HT2A (Emax, % of 5-HT)	93 (Human) [2]	89 (Human) [2]	91 (Human) [2]
Key Non-5-HT Targets	H1, D3, Alpha2A,B,C, NR2B, Sigma 2 [1]	H1, Alpha2, others [3]	H1, KOR, NR2B, Sigma 2 [1]

Key Insights:

- Prodrug Characteristics:** 4-AcO-EPT shows about an 18-fold lower in vitro potency (higher EC50) at the human 5-HT2A receptor than its deacetylated analog, 4-HO-EPT, supporting its role as a prodrug [2].
- Broad Serotonergic Activity:** Like classic psychedelics, 4-AcO-EPT and its analogs interact with multiple serotonin receptors, which may contribute to their overall effects [1].
- Unique Off-Target Profile:** The binding profile suggests potential interactions with histamine (H1), dopamine (D3), and adrenergic (Alpha2) receptors, which could influence its side effect pattern compared to other tryptamines [1].

Comparison with Related Tryptamines

Table 2: Structural and Functional Comparison of Select 4-Substituted Tryptamines

Compound	4-Position	N-Alkyl Substituents	Pros/Research Considerations
Psilocybin	Phosphoryloxy (PO)	Dimethyl (DMT)	Gold standard for clinical research; controlled substance [4].
4-AcO-DMT (Psilacetin)	Acetoxy (AcO)	Dimethyl (DMT)	Well-known research prodrug to psilocin; more economical synthesis [5] [3].

Compound	4-Position	N-Alkyl Substituents	Pros/Research Considerations
4-HO-EPT	Hydroxy (HO)	Ethyl, Propyl (EPT)	Active metabolite of 4-AcO-EPT [2].
4-AcO-EPT	Acetoxy (AcO)	Ethyl, Propyl (EPT)	Asymmetrical alkyl groups may alter properties; a focus of recent SAR studies [4].

Key Insights:

- Tailored Properties:** Research indicates that modifying both the 4-position ester (e.g., Acetoxy vs. Phosphoryloxy) and the N,N-dialkyl groups can fine-tune a compound's hydrolysis rate and receptor binding profile, allowing for the engineering of next-generation therapeutic candidates [4] [1].
- Faster Conversion:** Replacing the 4-phosphoryloxy group (as in psilocybin) with a 4-acetoxy group (as in 4-AcO-EPT) markedly increases the in vivo rate of conversion to the active 4-hydroxy compound (e.g., psilocin or 4-HO-EPT) [4].

In Vivo Behavioral Data

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT_{2A} receptor activation and the psychedelic-like effects of a compound in humans [2].

Table 3: Head-Twitch Response (HTR) Data in C57BL/6J Mice

Compound	ED50 for HTR (mg/kg, subcutaneous)	Relative Potency (vs. Psilocin)
Psilocin	0.65 [2]	1.0 (Reference)
4-AcO-DMT	1.32 [2]	~0.5
4-HO-EPT	0.72 [2]	~0.9
4-AcO-EPT	1.21 [2]	~0.5

Key Insights:

- **Psychedelic-like Activity:** 4-AcO-EPT induces a dose-dependent HTR, confirming its psilocybin-like, psychedelic properties in vivo [2].
- **Prodrug Confirmation:** The similar in vivo potency of 4-AcO-EPT and 4-HO-EPT (despite their large difference in in vitro potency) strongly supports that 4-AcO-EPT acts as a prodrug that is rapidly deacetylated to 4-HO-EPT in the body [2].

Experimental Protocols for Key Assays

For researchers seeking to replicate or extend these findings, here are summaries of the key methodologies from the literature.

1. Calcium Mobilization Assay (for In Vitro 5-HT₂ Receptor Activity)

- **Objective:** To measure the functional efficacy and potency of compounds at activating human 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors [2].
- **Cell Line:** HEK293 cells stably expressing the respective human 5-HT₂ receptor [2].
- **Protocol:**
 - Cells are loaded with a calcium-sensitive fluorescent dye.
 - A concentration-response curve of the test compound is applied.
 - The fluorescence signal is measured using a FlexStation plate reader. The peak fluorescence response is recorded.
- **Data Analysis:** The half-maximal effective concentration (EC₅₀) and maximal effect (E_{max}, expressed as a percentage of the maximal response induced by serotonin) are calculated [2].

2. Head-Twitch Response (HTR) in Mice (for In Vivo 5-HT_{2A} Activation)

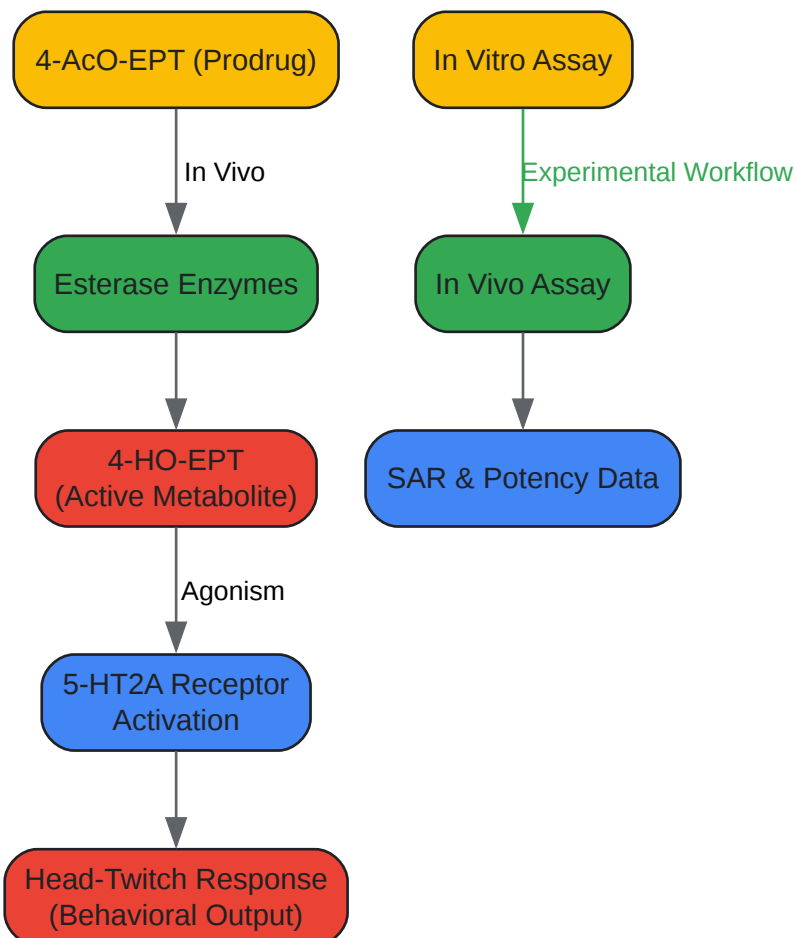
- **Objective:** To quantify the psychedelic-like behavioral effects of the compound in rodents [2].
- **Subjects:** Male C57BL/6J mice (6-8 weeks old), housed on a reverse light-cycle [2].
- **Protocol:**
 - Mice are administered the test compound or vehicle via intraperitoneal (IP) injection.
 - Immediately after injection, mice are placed in a clean, empty cage for a 30-minute habituation period.
 - Following habituation, a 20-minute test session is recorded by a mounted camera.
 - Head twitches are counted by a trained observer who is blind to the treatment groups, reviewing the video recordings.
- **Data Analysis:** HTR counts are compared across doses to determine the median effective dose (ED₅₀) [2].

Research and Development Considerations

- **Chemical Characterization:** Accurate chemical characterization is critical. Recent research has clarified that compounds like 4-AcO-EPT fumarate can form specific salt adducts (e.g., a fumarate salt that is also a fumaric acid adduct), which were previously mischaracterized. This has implications for the accuracy of all downstream pharmacological data [4].
- **Legal Status:** In the United States, 4-AcO-EPT is not explicitly scheduled but is likely subject to the Federal Analogue Act, which controls substances substantially similar to Schedule I or II drugs. Researchers must ensure proper licensing and compliance [5] [3]. International laws vary.

Key Pathways and Experimental Workflow

The following diagram illustrates the established prodrug mechanism of action and the primary experimental workflow used for its validation.



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References

1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of... [pmc.ncbi.nlm.nih.gov]
2. Investigation of the Structure–Activity Relationships of Psilocybin... [pmc.ncbi.nlm.nih.gov]
3. - 4 -DMT - Wikipedia AcO [en.wikipedia.org]
4. CaaMTech Crystallography Collaboration Clarifies Chemical... [caam.tech]
5. - 4 -DMT Is the Most Accessible Drug on the... | DoubleBlind Mag AcO [doubleblindmag.com]

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